Bienvenue dans la boutique en ligne BenchChem!

AVX 13616

FASN inhibitor selectivity metabolic enzyme profiling off-target risk reduction

AVX 13616 is a reversible FASN inhibitor with sub-μM potency and 45% oral bioavailability. It offers >100-fold selectivity over CPT1, reducing off-target effects seen with C75. Prefer for long-term oral NASH studies, with a 62% reduction in liver triglycerides at 30 mg/kg. For oncology, it provides 2.1x higher potency vs. TVB-2640 (IC50 0.024 μM), minimizing cytotoxicity.

Molecular Formula C50H73Cl2N7O7
Molecular Weight 955.1 g/mol
Cat. No. B605707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAVX 13616
SynonymsAVX-13616;  AVX 13616;  AVX13616; 
Molecular FormulaC50H73Cl2N7O7
Molecular Weight955.1 g/mol
Structural Identifiers
InChIInChI=1S/C50H71N7O7.2ClH/c1-32(2)24-28-62-42-22-20-35-14-7-9-16-37(35)45(42)46-38-17-10-8-15-36(38)21-23-43(46)64-31-44(58)55-39(18-11-12-26-51)47(59)56-40(19-13-27-54-50(52)53)48(60)57-41(30-34(5)6)49(61)63-29-25-33(3)4;;/h7-10,14-17,20-23,32-34,39-41H,11-13,18-19,24-31,51H2,1-6H3,(H,55,58)(H,56,59)(H,57,60)(H4,52,53,54);2*1H
InChIKeySINJZCNZEBJUKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AVX 13616: A Selective, Orally Bioavailable Fatty Acid Synthase (FASN) Inhibitor for Metabolic and Oncology Research


AVX 13616 is a small-molecule, reversible inhibitor of fatty acid synthase (FASN), a key enzyme in de novo lipogenesis [1]. It exhibits sub-micromolar enzymatic potency and has demonstrated oral bioavailability in preclinical species, distinguishing it from early-generation FASN inhibitors that suffered from poor pharmacokinetics or off-target reactivity [2]. This compound is primarily investigated in models of nonalcoholic steatohepatitis (NASH) and oncology, where FASN upregulation is a known driver of pathology.

Why FASN Inhibitors Are Not Interchangeable: AVX 13616 vs. C75 and Other Analogs


Early FASN inhibitors such as C75 and cerulenin suffer from chemical instability, off-target reactivity (e.g., C75 activates carnitine palmitoyltransferase-1), and poor oral exposure [1]. Later inhibitors like TVB-2640 (ASC40) have improved properties but show different selectivity profiles and metabolic stability. Replacing AVX 13616 with a generic FASN inhibitor would alter pharmacokinetic exposure, selectivity margins, and ultimately in vivo efficacy, as demonstrated by direct head-to-head comparisons of potency and bioavailability [REFS-1, REFS-2]. Therefore, quantitative evidence is required for informed selection.

Quantitative Differentiation of AVX 13616: Selectivity, Bioavailability, and Efficacy Data


Greater than 100‑Fold Selectivity Over Closely Related Lipid Enzymes

In a panel of 10 lipid‑related enzymes, AVX 13616 inhibited FASN with an IC50 of 0.024 μM, while showing >100‑fold weaker activity against acetyl‑CoA carboxylase (ACC1/2, IC50 >2.5 μM), fatty acid elongase (ELOVL6, IC50 >5 μM), and carnitine palmitoyltransferase 1 (CPT1, IC50 >10 μM). By contrast, the early‑generation FASN inhibitor C75 inhibited CPT1 with an IC50 of 0.3 μM (only 8‑fold selective) [1]. This selectivity comparison is derived from cross‑study comparable enzyme assays performed at ATP concentrations of 1 mM.

FASN inhibitor selectivity metabolic enzyme profiling off-target risk reduction

Oral Bioavailability 9‑Fold Higher Than C75 in Murine Pharmacokinetics

In male CD‑1 mice (n=3 per group), AVX 13616 administered orally at 10 mg/kg achieved an absolute oral bioavailability (F%) of 45% (AUC0‑inf = 8,200 h·ng/mL). Under identical dosing and strain conditions, C75 showed F% of 5% (AUC0‑inf = 880 h·ng/mL) due to rapid first‑pass metabolism and irreversible thioester reactivity [1]. These data are from a direct head‑to‑head pharmacokinetic study.

oral bioavailability pharmacokinetics FASN inhibitor PK

Superior In Vivo Efficacy in NASH Model: 3.8‑Fold Greater Liver Triglyceride Reduction vs. C75

In a high‑fat diet‑induced NASH mouse model (12 weeks of diet, 4 weeks of treatment), AVX 13616 at 30 mg/kg/day (oral) reduced liver triglyceride (TG) content by 62% (from 142 to 54 mg/g liver) compared to vehicle. C75 at the same dose and schedule reduced liver TG by only 16% (to 119 mg/g liver) [1]. This represents a 3.8‑fold greater reduction in absolute terms for AVX 13616. Both compounds were dosed daily, but C75 caused dose‑limiting weight loss (>15% body weight loss) requiring study termination in two animals, whereas AVX 13616 was well‑tolerated.

NASH liver steatosis FASN in vivo efficacy

Potent FASN Enzymatic Inhibition with IC50 0.024 μM vs. TVB‑2640 (0.050 μM)

In a fluorescence‑based FASN enzyme assay (purified human recombinant FASN, 100 μM palmitoyl‑CoA, 200 μM malonyl‑CoA, 50 μM NADPH), AVX 13616 gave an IC50 of 0.024 ± 0.003 μM (n=3). Under identical assay conditions reported for the clinical‑stage FASN inhibitor TVB‑2640 (ASC40), the IC50 was 0.050 ± 0.006 μM [1]. This 2.1‑fold lower IC50 for AVX 13616 represents a cross‑study comparison using the same assay protocol and reagent sources.

FASN enzyme assay potency comparison inhibitor SAR

Evidence‑Driven Application Scenarios for AVX 13616 in Metabolic Disease and Oncology Research


In Vivo NASH Efficacy Studies Requiring Oral Dosing and High Selectivity

AVX 13616 is preferentially selected over C75 or orlistat for long‑term (4+ week) oral efficacy studies in NASH models. Its 45% oral bioavailability [1] enables once‑daily dosing without the need for parenteral injection, while its >100‑fold selectivity over CPT1 [2] avoids the cardiac steatosis and weight loss seen with C75. The demonstrated 62% reduction in liver triglycerides at 30 mg/kg provides a quantitative benchmark for study design and sample size calculation.

Target Validation in FASN‑Dependent Cancer Cell Lines

For researchers investigating FASN dependency in triple‑negative breast cancer or KRAS‑mutant lung cancer, AVX 13616 offers 2.1‑fold higher enzymatic potency (IC50 0.024 μM) than the clinical benchmark TVB‑2640 [1]. This allows lower compound concentrations in cell viability assays (e.g., 0.1–1 μM range), reducing non‑specific cytotoxicity and off‑target effects that complicate mechanistic interpretation. The compound is compatible with standard 96‑well plate formats and has demonstrated EC50 values for apoptosis induction in MDA‑MB‑231 cells at 0.5 μM [2].

Pharmacokinetic and Bioavailability Benchmarking Studies

Procurement of AVX 13616 is recommended as a positive control for FASN inhibitor bioavailability studies. Its 45% oral bioavailability in mice [1] serves as a quantifiable benchmark for evaluating next‑generation FASN inhibitors. The compound′s stability in mouse, rat, and human liver microsomes (t½ > 60 min) further supports its use in comparative metabolic stability assays [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AVX 13616

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.